molecular formula C25H27ClN6O B2749173 4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 612524-27-3

4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2749173
CAS No.: 612524-27-3
M. Wt: 462.98
InChI Key: ZJSNXGOQFLNFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 4-methylbenzyl group and at position 4 with a piperazine ring bearing a 2-(4-chlorophenoxy)ethyl moiety. Its molecular formula is C₂₆H₂₆ClN₅O (MW: 488.0 g/mol), and it is industrially available as a high-purity product for research applications .

Properties

IUPAC Name

4-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN6O/c1-19-2-4-20(5-3-19)17-32-25-23(16-29-32)24(27-18-28-25)31-12-10-30(11-13-31)14-15-33-22-8-6-21(26)7-9-22/h2-9,16,18H,10-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSNXGOQFLNFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CCOC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H28ClN5OC_{22}H_{28}ClN_5O with a molecular weight of approximately 399.94 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities, particularly in the fields of oncology and infectious diseases.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the piperazine ring and subsequent substitution reactions to introduce the chlorophenoxy and methylbenzyl groups. Various synthetic routes have been explored to optimize yield and purity, often utilizing techniques such as microwave-assisted synthesis and solvent-free conditions to enhance efficiency.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs to pyrazolo[3,4-d]pyrimidine exhibit significant antimicrobial properties. For instance, derivatives have shown activity against Mycobacterium tuberculosis, with some compounds demonstrating minimum inhibitory concentrations (MIC) significantly lower than standard treatments .

Antitumor Activity

Pyrazolo[3,4-d]pyrimidines have been investigated for their potential as antitumor agents. In vitro assays revealed that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of kinase activities involved in cell cycle regulation .

Neuroprotective Effects

Recent research has highlighted potential neuroprotective effects associated with pyrazolo[3,4-d]pyrimidine derivatives. These compounds may interact with adenosine receptors, which are implicated in neurodegenerative diseases such as Alzheimer's. Studies suggest that they could inhibit the aggregation of beta-amyloid plaques in neuronal cells, thus providing a therapeutic avenue for Alzheimer's disease .

Case Studies

StudyFindingsReference
Antitubercular Activity Derivatives exhibited MIC values as low as 2 μg/mL against M. tuberculosis.
Antitumor Potential Induced apoptosis in cancer cell lines; inhibited key kinases involved in cell proliferation.
Neuroprotection Inhibited beta-amyloid aggregation; potential use in Alzheimer's treatment.

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. The results indicate strong interactions with enzymes involved in cancer progression and microbial resistance mechanisms. These studies provide insights into optimizing lead compounds for enhanced efficacy and selectivity.

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antimicrobial properties. For instance, a study synthesized various pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and evaluated their antimicrobial activity against several bacterial and fungal strains. Compounds similar to the target compound demonstrated notable efficacy compared to standard antibiotics, suggesting potential use as antimicrobial agents in clinical settings .

Anticancer Activity

The compound has been investigated for its anticancer properties. Research indicates that pyrazolo[3,4-d]pyrimidines can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, compounds with similar structures have been shown to act as inhibitors of the RAS protein family, which plays a critical role in cell signaling related to cancer development .

Anti-inflammatory Effects

Another significant application is in the field of anti-inflammatory drugs. Pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit anti-inflammatory activities by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This property is crucial for developing new treatments for inflammatory diseases without the adverse effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: Antimicrobial Evaluation

In a study published in 2017, researchers synthesized a series of novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and assessed their antimicrobial activity using the agar well diffusion method. Among the synthesized compounds, several showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Case Study 2: Anticancer Mechanism

A recent investigation into the mechanism of action for similar pyrazolo[3,4-d]pyrimidines revealed that they induce ferroptosis in cancer cells by inhibiting voltage-dependent anion channels (VDACs). This mechanism disrupts cellular iron metabolism and promotes oxidative stress within cancer cells, leading to cell death .

Data Summary

Application AreaFindingsReferences
AntimicrobialSignificant activity against bacteria and fungi; potential as new antibiotics
AnticancerInhibition of RAS signaling; induction of ferroptosis in cancer cells
Anti-inflammatoryInhibition of COX enzymes; lower ulcerogenic activity compared to traditional NSAIDs

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Position 1 Substituent Position 4 Substituent (Piperazine/Piperidine) Molecular Formula Molecular Weight (g/mol) Key Features/Notes
Target Compound 4-methylbenzyl 4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl C₂₆H₂₆ClN₅O 488.0 Industrial-grade availability; chlorophenoxy group enhances lipophilicity .
4-[4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine 4-methylbenzyl 4-(5-chloro-2-methoxybenzyl)piperazin-1-yl C₂₅H₂₇ClN₆O 482.98 Chloro and methoxy groups may improve solubility and target affinity .
1-(4-Chlorobenzyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 4-chlorobenzyl 3,5-dimethylpiperidin-1-yl C₁₉H₂₂ClN₅ 363.87 Piperidine ring (vs. piperazine) reduces basicity; compact substituents .
1-(4-Chlorobenzyl)-4-(4-(2-phenylethyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 4-chlorobenzyl 4-(2-phenylethyl)piperazin-1-yl C₂₅H₂₆ClN₇ 468.0 Phenethyl group increases aromatic stacking potential .
1-(4-Chlorobenzyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 4-chlorobenzyl 4-phenylpiperazin-1-yl C₂₂H₂₁ClN₆ 404.89 Direct phenyl substitution simplifies synthesis but reduces flexibility .

Functional Implications of Structural Variations

Position 1 Substituents

  • 4-Methylbenzyl (Target Compound) : Enhances metabolic stability compared to unsubstituted benzyl groups .

Position 4 Substituents

  • Piperazine vs. Piperidine : Piperazine’s nitrogen atoms enable hydrogen bonding, while piperidine analogs (e.g., CID 2944971) may enhance membrane permeability due to reduced polarity .
  • Chlorophenoxyethyl (Target): The ether linkage and chloro group increase lipophilicity, favoring blood-brain barrier penetration compared to methoxy or phenyl groups .
  • Phenethyl () : Aromatic side chains may interact with GPCRs (e.g., GPR35/GPR55) .

Q & A

Basic: What synthetic strategies are employed to introduce the 4-chlorophenoxyethyl group onto the piperazine moiety?

Methodological Answer:
The 4-chlorophenoxyethyl group is typically introduced via alkylation reactions. For example, 2-chloroethyl derivatives (e.g., 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones) react with piperazine intermediates under dry acetonitrile or dichloromethane conditions . Key steps include:

  • Alkylation : Reacting the piperazine core with 2-(4-chlorophenoxy)ethyl chloride in the presence of a base (e.g., NaH or K₂CO₃) to facilitate nucleophilic substitution.
  • Purification : Post-reaction, the product is isolated via solvent evaporation, followed by recrystallization (e.g., using acetonitrile) to enhance purity .
  • Characterization : Confirmed via ¹H NMR (e.g., δ 3.82 ppm for piperazine CH₂ groups) and IR spectroscopy (C-O-C stretch at ~1250 cm⁻¹) .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • ¹H NMR Spectroscopy : Identifies proton environments, such as the piperazine CH₂ groups (δ 2.4–3.8 ppm) and aromatic protons from the pyrazolo[3,4-d]pyrimidine core (δ 7.3–8.2 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, C=N stretch at ~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₅H₂₆ClN₅O: 472.18) .

Advanced: How can computational modeling predict physicochemical properties and oral bioavailability?

Methodological Answer:

  • Drug-Likeness Parameters : Tools like SwissADME calculate logP (lipophilicity), polar surface area (PSA), and solubility. For example, a PSA <140 Ų suggests good membrane permeability .
  • Bioavailability Prediction : Molecular dynamics simulations assess interactions with CYP450 enzymes or P-glycoprotein transporters. For pyrazolo[3,4-d]pyrimidines, low topological polar surface area (TPSA <90 Ų) correlates with high oral absorption .
  • Docking Studies : AutoDock Vina evaluates binding affinity to target receptors (e.g., kinase domains), guiding SAR optimization .

Advanced: How to optimize reaction yields during pyrazolo[3,4-d]pyrimidine-piperazine coupling?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the piperazine nitrogen .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis to reduce reaction time .
  • Temperature Control : Maintain 60–80°C to balance reactivity and side-product formation. Excess alkylating agent (1.2–1.5 eq.) improves conversion .
  • Purity Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Purity Verification : Ensure >95% purity via HPLC (e.g., symmetry C18 column, retention time comparison) to exclude impurities as confounding factors .
  • SAR Analysis : Compare substituent effects. For example, replacing 4-methylbenzyl with 4-fluorobenzyl ( ) may alter kinase inhibition potency due to electronic effects .
  • Assay Standardization : Use isogenic cell lines or recombinant enzyme batches to minimize variability. For instance, ATP concentration in kinase assays must be tightly controlled .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • N-Alkylation Over O-Alkylation : Use bulky bases (e.g., DIPEA) to favor N-alkylation of piperazine over O-alkylation of the chlorophenoxy group .
  • Dimerization : Add catalytic iodine to suppress radical-mediated dimerization of pyrazolo[3,4-d]pyrimidine intermediates .
  • Byproduct Removal : Silica gel chromatography (ethyl acetate:methanol 9:1) separates unreacted starting materials .

Advanced: What strategies enhance the compound’s metabolic stability for in vivo studies?

Methodological Answer:

  • Deuterium Incorporation : Replace labile hydrogens (e.g., benzylic CH₂) with deuterium to slow CYP450-mediated oxidation .
  • Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) near metabolically vulnerable sites (e.g., piperazine N-atoms) .
  • Prodrug Design : Mask polar groups (e.g., as acetyl esters) to improve plasma stability, with enzymatic cleavage in target tissues .

Basic: How to validate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Incubate the compound in buffers (pH 1–13, 37°C for 24 h) and analyze via HPLC. Pyrazolo[3,4-d]pyrimidines typically degrade in strongly acidic/basic conditions via ring-opening .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For this compound, expect stability up to 150°C .

Advanced: How to design SAR studies for optimizing kinase inhibition activity?

Methodological Answer:

  • Core Modifications : Replace 4-methylbenzyl with electron-withdrawing groups (e.g., CF₃) to enhance ATP-binding pocket interactions .
  • Piperazine Substitutions : Test 4-(2-hydroxyethyl)piperazine ( ) to improve solubility without sacrificing affinity.
  • Biological Screening : Use a kinase panel (e.g., DiscoverX) to identify off-target effects. IC₅₀ values <100 nM suggest high selectivity .

Advanced: How to address low reproducibility in synthetic protocols across labs?

Methodological Answer:

  • Reagent Sourcing : Use standardized reagents (e.g., Sigma-Aldryl 4-chlorophenoxyethyl chloride, ≥99% purity) to minimize batch variability .
  • Reaction Monitoring : Implement in-situ FTIR or Raman spectroscopy to track intermediate formation .
  • Data Sharing : Adopt platforms like ICReDD to integrate computational predictions (e.g., transition state energies) with experimental validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.